molecular formula C8H4ClNO B031201 3-Cyanobenzoyl chloride CAS No. 1711-11-1

3-Cyanobenzoyl chloride

Cat. No. B031201
CAS RN: 1711-11-1
M. Wt: 165.57 g/mol
InChI Key: RPESZQVUWMFBEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Cyanobenzoyl chloride and related compounds often involves catalytic reactions and specific reagent interactions. For instance, the synthesis of N-heterocyclic carbene silver halides demonstrates the complexity and specificity required in creating compounds with precise functional groups, showcasing the importance of controlled synthesis conditions (Li et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Cyanobenzoyl chloride can be determined through techniques like X-ray crystallography. For example, the study on tetrameric dibenzo[a,e]cyclooctatetraenecopper(I) chloride reveals intricate details about the arrangement of atoms and bonds, highlighting the importance of molecular structure in understanding the properties and reactivity of such compounds (Mak et al., 1983).

Chemical Reactions and Properties

The reactivity of 3-Cyanobenzoyl chloride derivatives in chemical reactions is a key area of study. The iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes to form phenanthrene derivatives illustrates the compound's potential in synthesizing complex molecular structures, providing insight into its versatility in chemical synthesis (Nagata et al., 2014).

Physical Properties Analysis

The physical properties of 3-Cyanobenzoyl chloride and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. Studies like the one on benzyl triethyl ammonium chloride as a phase transfer catalyst in the synthesis of dibenzoic acid derivatives highlight the significance of understanding these properties for practical applications (Lu, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other compounds, play a vital role in the utility of 3-Cyanobenzoyl chloride derivatives. The synthesis and catalytic activity of ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes show how these chemical properties can influence the effectiveness of catalysts in reactions (Cheng et al., 2009).

Safety And Hazards

3-Cyanobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment like gloves and eye protection when handling it .

Future Directions

While specific future directions for 3-Cyanobenzoyl chloride are not mentioned in the retrieved data, its reactivity suggests it could be useful in various chemical syntheses. Its use in the preparation of other compounds indicates potential applications in organic chemistry and possibly in the development of pharmaceuticals.

properties

IUPAC Name

3-cyanobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPESZQVUWMFBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308863
Record name 3-Cyanobenzoyl chloride
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Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanobenzoyl chloride

CAS RN

1711-11-1
Record name 3-Cyanobenzoyl chloride
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Record name 1711-11-1
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Record name 3-Cyanobenzoyl chloride
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Record name 3-Cyanobenzoyl chloride
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Record name 3-CYANOBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Thionyl chloride (10 ml) and dimethylformamide (1 drop) were added to a solution of 3-cyanobenzoic acid (10 g) in dichloromethane (100 ml), and the mixture was refluxed far 3 hours. After the reaction, the solvent was evaporated under reduced pressure to give 3-cyanobenzoyl chloride. Then, the oil was dissolved in dichloromethane (25 ml), and the solution was dropwise added to a solution of 4-aminopyridine (5 g) and diisopropylethylamine (8.9 g) in dichloromethane (50 ml), which was followed by stirring at room temperature for 1 hour. The precipitated crystals were collected by filtration, and recrystallized from chloroform-methanol-ether to give 5.3 g of N-(4-pyridyl)-3-cyanobenzamide.
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Synthesis routes and methods II

Procedure details

A mixture of 50 g. of 3-cyanobenzoic acid and 100 ml. of thionyl chloride were stirred overnight in 500 ml. of methylene chloride. The solvent and excess thionyl chloride were removed in vacuo providing 55.3 g. of crude subtitle intermediate which was used without further purification.
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Synthesis routes and methods III

Procedure details

In 1 liter of toluene, 200 g of 3-cyanobenzoic acid were suspended, followed by the addition of 128 ml of thionyl chloride and 1 ml of N,N-dimethylformamide. The resulting mixture was stirred under heating at 80° C. for 5 hours. After cooling of the reaction mixture, the solvent was distilled off under reduced pressure. To the residue, n-hexane was added. By distilling off the solvent under reduced pressure, 3-cyanobenzoyl chloride was obtained. The resulting 3-cyanobenzoyl chloride was dissolved in 3 liters of dried 1,2-dichloroethane, followed by the addition of 200 g of 2-amino-4-methoxycarbonyl-1,3-thiazole. The resulting mixture was heated under reflux for 5 hours. The reaction mixture was cooled. Crystals so precipitated were collected by filtration and then washed with water, whereby 289 g of 2-[N-(3-cyanobenzoyl)amino]-4-methoxycarbonyl-1,3-thiazole.hydrochloride were obtained. Yield: 80%.
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200 g
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128 mL
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1 mL
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